Sesterterpene

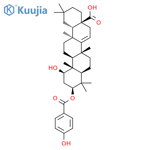

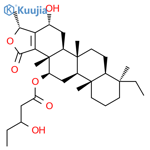

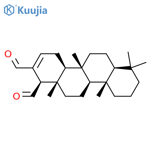

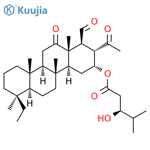

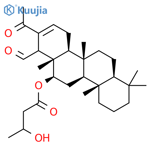

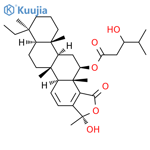

Scalarane sesterterpenoids are a class of natural products isolated from various plants, particularly those belonging to the family Asteraceae. These compounds feature a complex bicyclic skeleton with a scalarane ring system at their core, which is characterized by a fused 12-membered and 8-membered ring structure. The scalarane sesterterpenoids exhibit diverse biological activities, including anti-inflammatory, antioxidant, and antiviral properties.

Structurally, these molecules often contain hydroxyl, ketone, or epoxy groups, contributing to their potential pharmacological effects. For instance, studies have shown that certain scalarane derivatives can inhibit the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX). Additionally, these compounds are of interest due to their structural complexity and biological versatility, making them valuable for further exploration in medicinal chemistry.

Research into scalarane sesterterpenoids is ongoing, with scientists working to elucidate their exact mechanisms of action and identify potential therapeutic applications. These natural products continue to attract significant attention from both academic researchers and pharmaceutical companies seeking new drug leads.

Verwandte Literatur

-

1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674

-

Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215

Empfohlene Lieferanten

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte